molecular formula C7H6F3N3 B1302781 6-(Trifluoromethyl)pyridine-3-carboxamidine CAS No. 438249-89-9

6-(Trifluoromethyl)pyridine-3-carboxamidine

Cat. No.: B1302781
CAS No.: 438249-89-9
M. Wt: 189.14 g/mol
InChI Key: HEJHFZBJXIMGQF-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridine-3-carboxamidine is a chemical compound with the molecular formula C7H6F3N3 It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a carboxamidine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

6-(Trifluoromethyl)pyridine-3-carboxamidine can be synthesized through several methods. One common approach involves the reaction of 6-(trifluoromethyl)pyridine-3-carboxylic acid with an appropriate amidine reagent under suitable reaction conditions. The reaction typically requires a dehydrating agent and a catalyst to facilitate the formation of the carboxamidine group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyridine-3-carboxamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamidine group to other functional groups such as amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

6-(Trifluoromethyl)pyridine-3-carboxamidine has several scientific research applications:

    Chemistry: It is used as a reagent and catalyst in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyridine-3-carboxamidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. The carboxamidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride
  • 6-(Trifluoromethyl)pyridine-2-carboxylic acid
  • 4-(Trifluoromethyl)pyridine-2-carboxylic acid

Uniqueness

6-(Trifluoromethyl)pyridine-3-carboxamidine is unique due to the presence of both the trifluoromethyl and carboxamidine groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the carboxamidine group provides opportunities for hydrogen bonding and electrostatic interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

6-(trifluoromethyl)pyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3/c8-7(9,10)5-2-1-4(3-13-5)6(11)12/h1-3H,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJHFZBJXIMGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375345
Record name 6-(Trifluoromethyl)pyridine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438249-89-9
Record name 6-(Trifluoromethyl)-3-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438249-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)pyridine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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